molecular formula C16H26O4 B1674179 Fumagillol CAS No. 108102-51-8

Fumagillol

Cat. No.: B1674179
CAS No.: 108102-51-8
M. Wt: 282.37 g/mol
InChI Key: CEVCTNCUIVEQOY-JQOWZUPLSA-N
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Description

Fumagillol is a natural product derived from the fungus Aspergillus fumigatus. It is a hydrolysis product of fumagillin, a complex biomolecule known for its antimicrobial properties. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of parasitic infections and its role as an angiogenesis inhibitor .

Mechanism of Action

Target of Action

Fumagillol primarily targets the Methionine Aminopeptidase 2 (MetAP2) enzyme . MetAP2 is an enzyme that plays a crucial role in the removal of the amino-terminal methionine residue from nascent proteins, which is a critical step in protein synthesis.

Mode of Action

This compound interacts with its target, MetAP2, by binding to it . This binding action results in the inhibition of the MetAP2 enzyme, thereby disrupting protein synthesis. The disruption of protein synthesis can lead to various downstream effects, depending on the specific proteins that are affected.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway, specifically the step involving the removal of the amino-terminal methionine residue from nascent proteins . By inhibiting the MetAP2 enzyme, this compound disrupts this process, which can have various downstream effects. These effects can include the disruption of cell growth and proliferation, as MetAP2 is often essential for these processes.

Pharmacokinetics

The pharmacokinetics of this compound and its derivatives involve complex processes. This compound derivatives exhibit lower levels of permeation across polarized epithelial Caco-2 cells, suggesting a potential impact on bioavailability . Furthermore, the plasma pharmacokinetics of certain this compound derivatives reveal slow absorption through the gut . The maximum tolerated dose (MTD) of one such derivative was found to be 1,500 mg/kg, which is 227-fold higher than the fully curative dose .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of protein synthesis, which can lead to the inhibition of cell growth and proliferation . In the context of disease treatment, this can result in the reduction of pathogenic cells. For example, this compound and its derivatives have shown significant biological activity against Nosema ceranae-infected honeybees .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, certain this compound derivatives exhibit better thermal and acid stability than this compound, which could prolong the drug shelf life and reduce compound degradation in the stomach . Additionally, the efficacy of this compound can be influenced by factors such as the presence of other compounds, the specific strain of the target organism, and the overall health status of the host organism .

Biochemical Analysis

Biochemical Properties

Fumagillol interacts with the methionine aminopeptidase type 2 (MetAP2) enzyme . The activity of this compound on its target, MetAP2, and the effects of blocking this enzyme in the host are significant . The inhibition of MetAP2 can affect many proteins, some of which are implicated in the correct maintenance of cellular safety .

Cellular Effects

This compound derivatives have shown potency against Giardia lamblia trophozoites, exhibiting lower levels of permeation across polarized epithelial Caco-2 cells . These compounds were also more potent against the amebiasis-causing parasite Entamoeba histolytica .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, specifically the MetAP2 enzyme . By inhibiting MetAP2, this compound can induce changes in gene expression and affect the function of various proteins .

Temporal Effects in Laboratory Settings

The effects of this compound and its derivatives have been studied over time in laboratory settings . Some this compound derivatives exhibited better thermal and acid stability than Fumagillin, which should prolong the drug shelf life and reduce compound degradation in the stomach .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, in a mouse model of giardiasis, a stable this compound compound had better efficacy than Fumagillin at both the fully curative dose and a 50% effective dose .

Metabolic Pathways

The metabolic pathway involved in the production and regulation of this compound is complex . The biosynthetic gene cluster and the metabolic pathway involved in its production and regulation have been explained in detail .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fumagillol can be synthesized through several chemical reactions, including acylation, hydrolysis, and alkylation. The synthesis often involves the use of various reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Aspergillus fumigatus, followed by extraction and purification processes. The compound can also be produced through chemical synthesis, which allows for the creation of derivatives with improved stability and potency .

Chemical Reactions Analysis

Types of Reactions: Fumagillol undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxygen-directed oxidative Mannich reaction, which allows for the rapid and efficient structure elaboration of the this compound scaffold .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include highly complex alkaloid-like compounds, such as perhydroisoindoles and perhydroisoquinolines .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its enhanced stability and lower toxicity compared to fumagillin. Its ability to undergo various chemical modifications makes it a versatile compound for scientific research and pharmaceutical development .

Properties

IUPAC Name

(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O4/c1-10(2)5-6-12-15(3,20-12)14-13(18-4)11(17)7-8-16(14)9-19-16/h5,11-14,17H,6-9H2,1-4H3/t11-,12-,13-,14-,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVCTNCUIVEQOY-JQOWZUPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108102-51-8
Record name Fumagillol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108102-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fumagillol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108102518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FUMAGILLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/409OS4DE8W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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